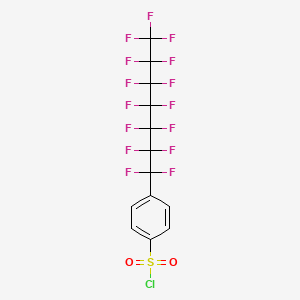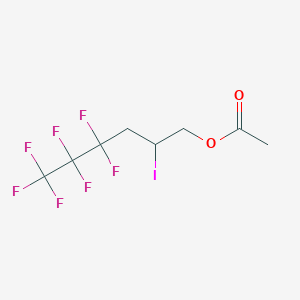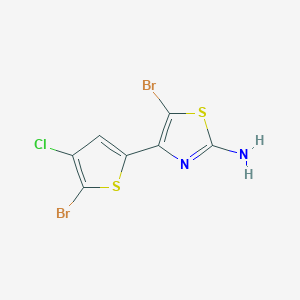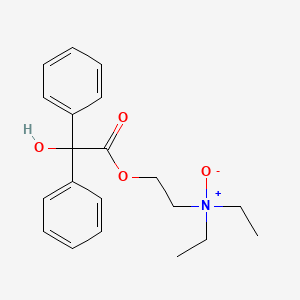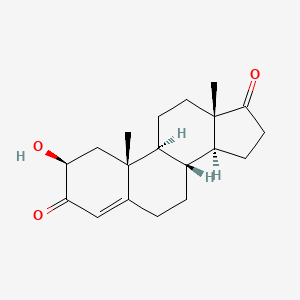
2-beta-Hydroxy-androst-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-beta-Hydroxy-androst-4-ene-3,17-dione is a naturally occurring steroid hormone and an intermediate in the biosynthesis of testosterone and estrone from dehydroepiandrosterone (DHEA). This compound is known for its weak androgenic activity and its role as a precursor in the synthesis of other significant hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-beta-Hydroxy-androst-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This can be achieved through various chemical reactions, including the use of specific enzymes like 3β-hydroxysteroid dehydrogenase . The reaction conditions often require controlled temperatures and pH levels to ensure the desired hydroxylation occurs without unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. These processes are designed to convert androst-4-ene-3,17-dione to its hydroxylated form efficiently. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-beta-Hydroxy-androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming compounds like androstenediol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Enzymes like 3β-hydroxysteroid dehydrogenase.
Major Products:
Androst-4-ene-3,17-dione: Formed through oxidation.
Androstenediol: Formed through reduction.
Scientific Research Applications
2-beta-Hydroxy-androst-4-ene-3,17-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-beta-Hydroxy-androst-4-ene-3,17-dione involves its conversion to active hormones like testosterone and estrone. This conversion is mediated by enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase . The compound binds to androgen and estrogen receptors, influencing various physiological processes, including muscle growth, bone density, and reproductive functions .
Comparison with Similar Compounds
Androstenedione: A precursor to testosterone and estrone, similar in structure but lacks the hydroxyl group at the 2-beta position.
Androstenediol: Contains hydroxyl groups at both the 3 and 17 positions, differing in its androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione, with a hydroxyl group at the 3-beta position.
Uniqueness: 2-beta-Hydroxy-androst-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which influences its biological activity and its role as an intermediate in the biosynthesis of other hormones .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2S,8R,9S,10R,13S,14S)-2-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18-,19-/m0/s1 |
InChI Key |
TUUUEQXMRRIGLT-HDOZPKFNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H](C[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


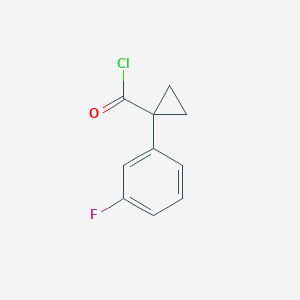
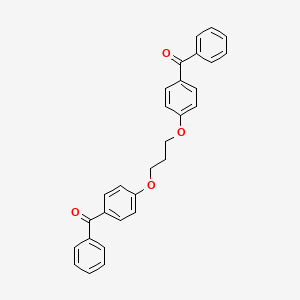
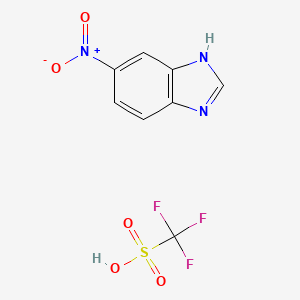
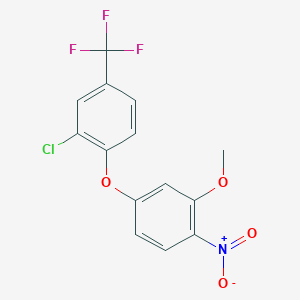
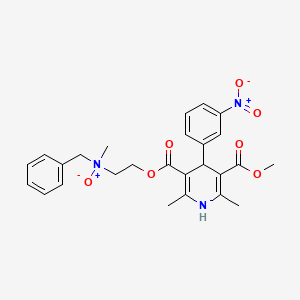
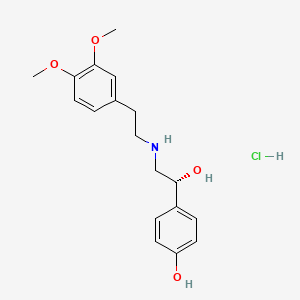

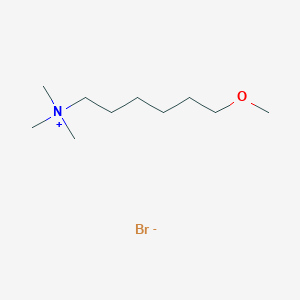
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
